4-Bromothiazole-2-boronicAcid
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Overview
Description
4-Bromothiazole-2-boronic acid is an organoboron compound that features a thiazole ring substituted with a bromine atom at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothiazole-2-boronic acid typically involves the borylation of 4-bromothiazole. One common method is the Miyaura borylation reaction, which involves the cross-coupling of 4-bromothiazole with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production of 4-Bromothiazole-2-boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromothiazole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation reaction.
Oxidizing Agents: Used for the oxidation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
4-Bromothiazole-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromothiazole-2-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-thiazolyl lithium: Used in similar synthetic applications but is less stable at higher temperatures.
2-Thiazolyl magnesium: Another reagent used in thiazole synthesis, stable at ambient temperature.
Phenylboronic Acids: Commonly used in Suzuki-Miyaura coupling but lack the thiazole ring structure.
Uniqueness
4-Bromothiazole-2-boronic acid is unique due to its combination of a thiazole ring and a boronic acid group, which provides versatility in various chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C3H3BBrNO2S |
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Molecular Weight |
207.85 g/mol |
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)boronic acid |
InChI |
InChI=1S/C3H3BBrNO2S/c5-2-1-9-3(6-2)4(7)8/h1,7-8H |
InChI Key |
PFLQDLBLIQEPKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CS1)Br)(O)O |
Origin of Product |
United States |
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